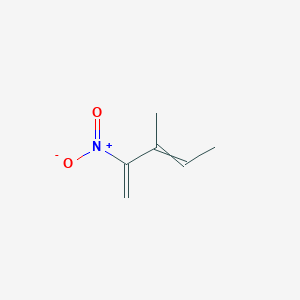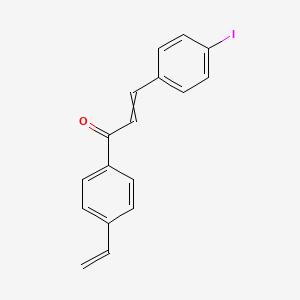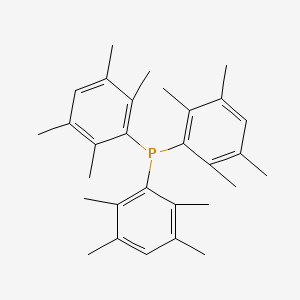
Tris(2,3,5,6-tetramethylphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2,3,5,6-tetramethylphenyl)phosphane: is a tertiary phosphine compound with the molecular formula C30H39P and a molecular weight of 430.6044 g/mol . This compound is characterized by the presence of three 2,3,5,6-tetramethylphenyl groups attached to a central phosphorus atom. It is known for its unique chemical properties and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(2,3,5,6-tetramethylphenyl)phosphane can be synthesized through the reaction of chlorophosphines with Grignard reagents . The general procedure involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This method is widely used due to its convenience and efficiency.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as vacuum distillation and recrystallization , is common in industrial settings to obtain high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(2,3,5,6-tetramethylphenyl)phosphane undergoes various types of chemical reactions, including oxidation , reduction , and substitution reactions. It acts as a strong nucleophile and can participate in Lewis base catalysis .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions typically involve the use of reducing agents like or .
Substitution: Substitution reactions often occur in the presence of or .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of phosphine oxides , while substitution reactions can yield various phosphonium salts .
Wissenschaftliche Forschungsanwendungen
Tris(2,3,5,6-tetramethylphenyl)phosphane has a wide range of applications in scientific research, including:
Biology: The compound is utilized in the synthesis of and for biological studies.
Medicine: this compound is employed in the development of and .
Wirkmechanismus
The mechanism of action of tris(2,3,5,6-tetramethylphenyl)phosphane involves its role as a nucleophilic catalyst . It participates in reactions by donating a pair of electrons to an electron-deficient multiple bond, forming a zwitterionic intermediate. This intermediate then undergoes further transformations to yield the final product . The compound’s molecular targets and pathways are primarily related to its ability to act as a Lewis base and facilitate various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Tris(2,3,5,6-tetramethylphenyl)phosphane can be compared with other similar compounds, such as:
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its strong nucleophilic properties and use in Mukaiyama aldol reactions .
Tris(3,5-dimethylphenyl)phosphine: Used in kinetic resolution of donor-functionalized secondary alcohols.
Tris(2-fluorophenyl)phosphane: Employed in various organic synthesis reactions.
The uniqueness of this compound lies in its specific tetramethylphenyl groups , which provide distinct steric and electronic properties, making it highly effective in certain catalytic applications.
Eigenschaften
CAS-Nummer |
54947-97-6 |
|---|---|
Molekularformel |
C30H39P |
Molekulargewicht |
430.6 g/mol |
IUPAC-Name |
tris(2,3,5,6-tetramethylphenyl)phosphane |
InChI |
InChI=1S/C30H39P/c1-16-13-17(2)23(8)28(22(16)7)31(29-24(9)18(3)14-19(4)25(29)10)30-26(11)20(5)15-21(6)27(30)12/h13-15H,1-12H3 |
InChI-Schlüssel |
FEOCQNSBRIAPIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)P(C2=C(C(=CC(=C2C)C)C)C)C3=C(C(=CC(=C3C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-6-{1-[(naphthalen-1-yl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14643027.png)
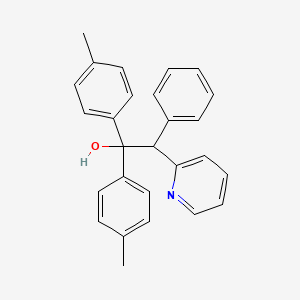
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B14643034.png)
![[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid, ethyl ester, 3-oxide](/img/structure/B14643036.png)
![2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol](/img/structure/B14643040.png)
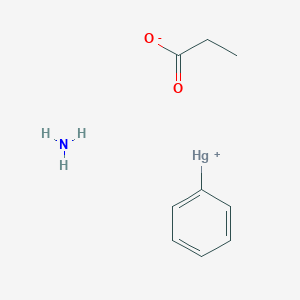
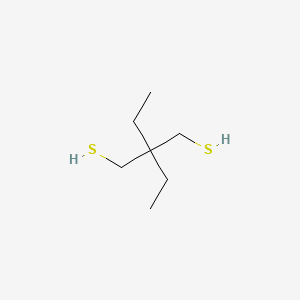
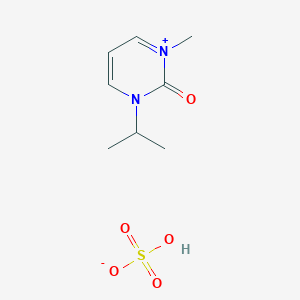
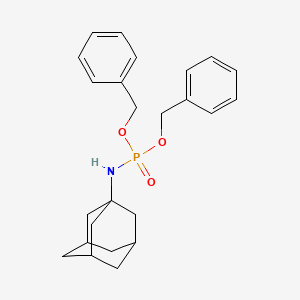
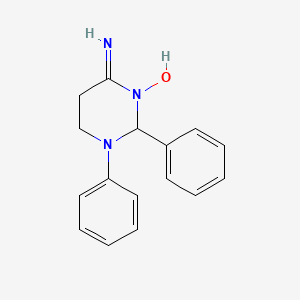
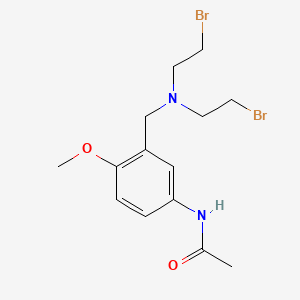
![{4-Methoxy-2-[(prop-2-en-1-yl)oxy]phenyl}(morpholin-4-yl)methanone](/img/structure/B14643081.png)
